Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate
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Overview
Description
Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate typically involves the reaction of 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and high-throughput screening can optimize reaction conditions and scale up production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: The triazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .
Scientific Research Applications
Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzoate
- 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone
- Methyl-1H-1,2,4-triazole-3-carboxylate
- 4-Methyl-4H-1,2,4-triazole-3-thiol
Uniqueness
Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is unique due to its specific substitution pattern on the benzoate ring and the presence of the triazole moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H8ClN3O2 |
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Molecular Weight |
237.64 g/mol |
IUPAC Name |
methyl 3-chloro-2-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C10H8ClN3O2/c1-16-10(15)7-3-2-4-8(11)9(7)14-5-12-13-6-14/h2-6H,1H3 |
InChI Key |
MNSBBTGFEDENHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Cl)N2C=NN=C2 |
Origin of Product |
United States |
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